molecular formula C19H19N3O5S B2785077 4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 922908-74-5

4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2785077
CAS No.: 922908-74-5
M. Wt: 401.44
InChI Key: UUILXIFFWYCBCQ-UHFFFAOYSA-N
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Description

The compound 4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide features a 1,3,4-oxadiazole core substituted at the 2-position with a 4-methoxyphenyl group. The butanamide chain is linked to a benzenesulfonyl moiety, distinguishing it from benzamide-based analogs.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-26-15-11-9-14(10-12-15)18-21-22-19(27-18)20-17(23)8-5-13-28(24,25)16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUILXIFFWYCBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Phenylsulfonyl Butanamide Moiety: This step involves the reaction of a suitable butanamide derivative with phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. The incorporation of the benzenesulfonamide group may enhance the compound's ability to inhibit tumor growth by interfering with cellular mechanisms involved in cancer proliferation.

  • Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

Antimicrobial Properties

The sulfonamide component of the compound is known for its antibacterial activity. The potential applications include:

  • Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Case Studies : Clinical studies have reported successful inhibition of bacterial strains resistant to conventional antibiotics.

Pharmacological Studies

Pharmacokinetic and pharmacodynamic studies are crucial in understanding the therapeutic potential of 4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide.

Toxicological Assessments

Toxicity studies are essential to evaluate the safety profile of the compound. Preliminary studies indicate low toxicity levels in animal models, suggesting a favorable safety margin for further development.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets, including enzymes involved in cancer metabolism and bacterial resistance mechanisms.

Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against multiple cell lines ,
Antimicrobial PropertiesEffective against both Gram-positive and Gram-negative bacteria ,
Pharmacological StudiesEvaluates safety and efficacy through toxicological assessments ,

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenylsulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Core Structure Variations

Target Compound :

  • Core : Butanamide chain with benzenesulfonyl group.
  • Oxadiazole Substituent : 4-Methoxyphenyl.

Analog 1 : LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Core : Benzamide (vs. butanamide).
  • Sulfamoyl Group : Benzyl(methyl)sulfamoyl (vs. benzenesulfonyl).
  • Activity : Antifungal (C. albicans, MIC ~50 μg/mL) via thioredoxin reductase inhibition .

Analog 2 : LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Core : Benzamide.
  • Sulfamoyl Group : Cyclohexyl(ethyl)sulfamoyl.
  • Oxadiazole Substituent : Furan-2-yl (vs. 4-methoxyphenyl).
  • Activity : Lower antifungal efficacy compared to LMM5, highlighting the importance of the 4-methoxyphenyl group .

Analog 3 : 4-[(4-Oxo-3H-quinazolin-2-yl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]butanamide

  • Core : Butanamide (similar to target).
  • Sulfanyl Group: Quinazolinone moiety.
  • Oxadiazole Substituent : Phenyl.
  • Activity : Reported activity score of 7.1 (contextual data unspecified) .

Substituent Effects on Pharmacokinetics and Bioactivity

Compound Sulfonyl/Sulfamoyl Group Oxadiazole Substituent Key Property/Activity
Target Compound Benzenesulfonyl 4-Methoxyphenyl Hypothesized enhanced solubility
LMM5 Benzyl(methyl)sulfamoyl 4-Methoxyphenylmethyl MIC = 50 μg/mL (C. albicans)
Compound 3,4-Dihydroisoquinolin-2-ylsulfonyl 4-Methoxyphenyl Unspecified bioactivity
Compound Butyl(ethyl)sulfamoyl 2,4-Dimethoxyphenyl Structural diversity in aryl groups
  • Sulfonyl vs. Sulfamoyl : Benzenesulfonyl (target) may improve metabolic stability compared to sulfamoyl groups (e.g., LMM5, LMM11) due to reduced enzymatic cleavage .
  • Aryl Substituents : 4-Methoxyphenyl (target, LMM5) enhances antifungal activity compared to furan-2-yl (LMM11) or 2,4-dimethoxyphenyl () .

Biological Activity

The compound 4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide is a derivative of the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, anticancer, and analgesic properties based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 378.43 g/mol

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have shown significant antimicrobial properties. Research indicates that derivatives of this class exhibit activity against various bacterial strains:

  • Mechanism of Action : The oxadiazole ring may inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid biosynthesis.
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
29aStaphylococcus aureus0.015 µg/mL
29bEnterococcus faecalis0.03 µg/mL

Studies have demonstrated that certain oxadiazole derivatives possess antibacterial activity superior to traditional antibiotics like vancomycin and linezolid .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of oxadiazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Case Study : A study showed that a series of similar compounds reduced inflammation in animal models by modulating the NF-kB pathway, which is crucial for immune response regulation .

Anticancer Activity

The anticancer potential of oxadiazoles has been extensively studied. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis.
Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0

In vitro studies indicated that specific derivatives can effectively induce apoptosis in cancer cells while sparing normal cells .

Analgesic Activity

Analgesic properties have been attributed to compounds with a similar structural framework. The compound may act through central and peripheral mechanisms to alleviate pain.

  • Experimental Findings : In writhing tests conducted on mice, compounds with similar structures showed significant reductions in pain response compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves three key steps:

Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acids under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

Sulfonylation : Introduction of the benzenesulfonyl group via coupling reagents like EDCI to ensure bond stability .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity. Intermediates are validated using FTIR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (aromatic protons at δ 7.2–8.1 ppm), and LC-MS .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?

  • Methodological Answer :

  • X-ray Crystallography : Resolves 3D conformation, particularly the oxadiazole ring planarity and sulfonyl group orientation .
  • NMR Spectroscopy : ¹³C NMR confirms the methoxyphenyl group (δ 55 ppm for OCH₃) and sulfonamide linkage (δ 120–130 ppm for SO₂) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 456.12) .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and Candida albicans .
  • Anticancer Screening : MTT assays on NCI-60 cell lines, with GI₅₀ values compared to doxorubicin .
  • Enzyme Inhibition : Fluorometric assays for targets like thioredoxin reductase (TrxR) or carbonic anhydrase II (hCA II) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) and compare IC₅₀ values. For example, sulfamoyl groups enhance TrxR inhibition, while methoxy groups improve solubility but reduce potency .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., hCA II binding pockets show stronger affinity for sulfonamide derivatives) .

Q. What in silico strategies are effective for predicting target proteins and mechanistic pathways?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl acceptor, oxadiazole aromatic ring) using tools like Schrödinger’s Phase .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of compound-protein complexes (e.g., MDMX-p53 inhibition for anticancer activity) .
  • ADMET Prediction : SwissADME evaluates bioavailability (TPSA > 90 Ų suggests poor absorption) and toxicity (AMES test for mutagenicity) .

Q. How can researchers optimize the compound’s pharmacokinetic profile without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. For example, tert-butyl esters in butanamide derivatives improve plasma stability .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to increase half-life and target tumor tissues via EPR effects .

Q. What experimental approaches validate the mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition of hCA II with Ki values < 1 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG ≈ -10 kcal/mol for sulfonamide-enzyme interactions) .
  • Gene Knockout Models : CRISPR-Cas9-mediated deletion of TrxR in C. albicans to confirm on-target antifungal effects .

Data Contradiction Analysis

Q. Why do some analogs show high in vitro potency but poor in vivo efficacy?

  • Methodological Answer :

  • Metabolic Stability Testing : Liver microsome assays (human/rat) identify rapid CYP3A4-mediated degradation .
  • Plasma Protein Binding : Equilibrium dialysis reveals >90% binding, reducing free drug availability .
  • Toxicogenomics : RNA-seq of treated tissues detects off-target effects (e.g., hepatotoxicity markers like ALT/AST elevation) .

Key Structural and Biological Comparisons

Compound FeatureBiological Impact (Example)Evidence Source
Benzenesulfonyl GroupEnhances enzyme inhibition (hCA II)
4-Methoxyphenyl SubstituentImproves solubility but reduces IC₅₀
Oxadiazole RingCritical for aromatic stacking in binding pockets

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